molecular formula C12H10ClN3O2 B2417149 2-(Benzylamino)-5-chloropyrimidine-4-carboxylic acid CAS No. 522627-72-1

2-(Benzylamino)-5-chloropyrimidine-4-carboxylic acid

Cat. No.: B2417149
CAS No.: 522627-72-1
M. Wt: 263.68
InChI Key: RADJBUZJOJNGEO-UHFFFAOYSA-N
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Description

Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . Pyrimidine is a basic aromatic ring structure that is found in several important biomolecules, including thiamine and uracil. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH) .


Molecular Structure Analysis

The molecular structure of this compound would be expected to feature the aromatic benzyl and pyrimidine rings, along with the carboxylic acid group. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

As an amine, benzylamine can participate in a variety of reactions, including alkylation, acylation, and the formation of amides . Pyrimidines can undergo reactions at several positions on the ring, depending on the specific substituents present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .

Scientific Research Applications

Chemoselective Synthesis

Seto and Kohno (2009) developed an efficient method for introducing various alkylamines at C2 of methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate. This chemoselective displacement of the methylsulfinyl group against a chlorine atom with amines leads to the synthesis of 2-alkylamino-4,6-disubstituted pyrimidine-5-carboxylic acids, which hold biological significance (Seto & Kohno, 2009).

Pyrimidine and Aminopyrimidine Derivatives in Crystal Structures

Balasubramani et al. (2007) studied the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. These structures reveal the importance of pyrimidine and aminopyrimidine derivatives, including compounds similar to 2-(benzylamino)-5-chloropyrimidine-4-carboxylic acid, in forming hydrogen-bonded motifs and base pairing in crystal structures (Balasubramani, Muthiah, & Lynch, 2007).

Biochemical Transformations

Cusack, Shaw, and Logemann (1980) described the biochemical transformations involving ethyl and benzyl 5-amino-1-(2-pyridyl)imidazole-4-carboxylates. These transformations provide insights into the de novo biosynthesis of purine nucleotides, with relevance to similar compounds like this compound (Cusack, Shaw, & Logemann, 1980).

Synthesis of Imidazopyrimidine and Aminoindole Derivatives

Marjani and Khalafy (2010) explored the reaction of ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4- carboxylates with 2-chloropyrimidine, leading to isoxazolones with pyrimidine rings substituted on N-2. This process, which involves compounds structurally related to this compound, is significant for synthesizing imidazopyrimidine and aminoindole derivatives (Marjani & Khalafy, 2010).

Development of Protein Kinase CK2 Inhibitors

Battistutta et al. (2011) studied 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), a protein kinase CK2 inhibitor for cancer treatment. Their research emphasizes the importance of pyrimidine derivatives, similar to this compound, in developing highly selective kinase inhibitors (Battistutta et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many drugs that contain a benzylamine moiety act by mimicking the structure of natural biomolecules, thereby interfering with their function .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. For example, if it shows promising biological activity, it could be further developed as a pharmaceutical agent .

Properties

IUPAC Name

2-(benzylamino)-5-chloropyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-9-7-15-12(16-10(9)11(17)18)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADJBUZJOJNGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724790
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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